molecular formula C14H16O3S B14180202 (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 923001-95-0

(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one

Katalognummer: B14180202
CAS-Nummer: 923001-95-0
Molekulargewicht: 264.34 g/mol
InChI-Schlüssel: UAVZNCSTJNMYFP-BXUZGUMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is a complex organic compound characterized by its bicyclic structure and the presence of a sulfonyl group attached to a dimethylbenzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

  • Formation of the bicyclic hexane core through a cyclization reaction.
  • Introduction of the sulfonyl group via sulfonylation reactions.
  • Attachment of the dimethylbenzene ring through Friedel-Crafts alkylation or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[31

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,5R)-1-(Benzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one: Lacks the dimethyl groups on the benzene ring.

    (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexane: Lacks the ketone group on the bicyclic core.

Uniqueness

The presence of both the sulfonyl group and the dimethylbenzene ring in (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one gives it unique chemical properties and reactivity compared to similar compounds

Eigenschaften

CAS-Nummer

923001-95-0

Molekularformel

C14H16O3S

Molekulargewicht

264.34 g/mol

IUPAC-Name

(1R,5R)-1-(3,4-dimethylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C14H16O3S/c1-9-3-5-12(7-10(9)2)18(16,17)14-8-11(14)4-6-13(14)15/h3,5,7,11H,4,6,8H2,1-2H3/t11-,14-/m1/s1

InChI-Schlüssel

UAVZNCSTJNMYFP-BXUZGUMPSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[C@]23C[C@H]2CCC3=O)C

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C23CC2CCC3=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.